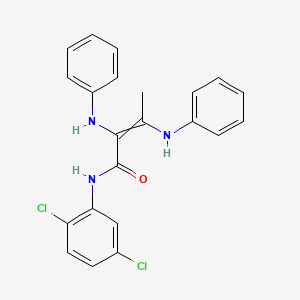
CID 13867523
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 13867523 is a chemical entity with various applications in scientific research and industry
Métodos De Preparación
The preparation of CID 13867523 involves several synthetic routes and reaction conditions. One common method includes reacting specific starting materials under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation method might include steps such as reacting 5-iodine-2-methylaniline with N-bromosuccinimide to obtain an intermediate, followed by further reactions to achieve the final product .
Análisis De Reacciones Químicas
CID 13867523 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound may react with chromic acid, a strong oxidizing agent, to yield specific oxidation products .
Aplicaciones Científicas De Investigación
CID 13867523 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound might be utilized in the production of specialized materials or as a component in manufacturing processes .
Mecanismo De Acción
The mechanism of action of CID 13867523 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used. For example, bisphosphonates like zoledronic acid work by binding to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption .
Comparación Con Compuestos Similares
CID 13867523 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other bisphosphonates or chemical entities with comparable structures and functions. The comparison can be based on factors such as chemical structure, reactivity, and applications. For instance, zoledronic acid and disopyramide are compounds with distinct mechanisms of action and therapeutic uses, yet they share some similarities in their chemical properties .
Propiedades
Fórmula molecular |
C4H6Si2 |
|---|---|
Peso molecular |
110.26 g/mol |
InChI |
InChI=1S/C4H6Si2/c5-6-3-1-2-4-6/h1-2H,3-4H2 |
Clave InChI |
PFWDCUZOPJPCMN-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC[Si]1[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
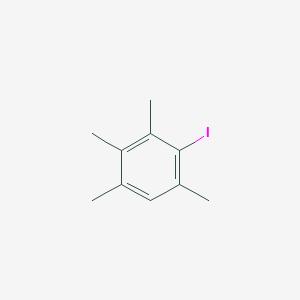
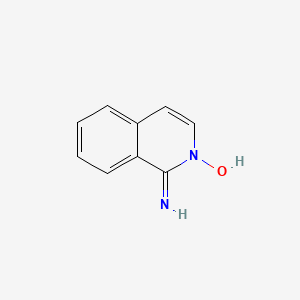
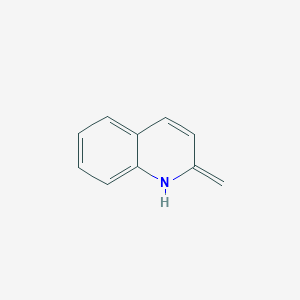
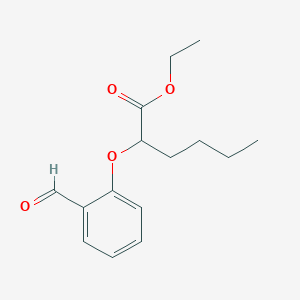
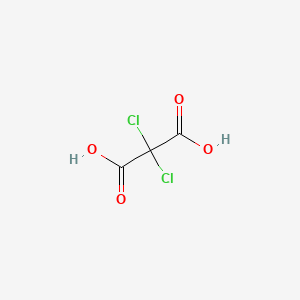
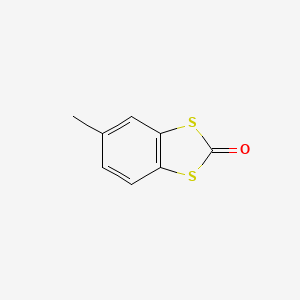
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)

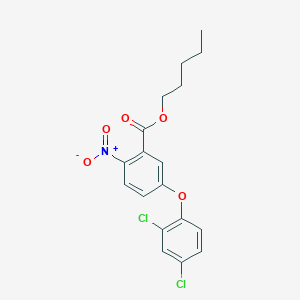
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

